1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene
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Overview
Description
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene is an organic compound that features a bromophenyl group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl group to form 2-bromophenyl. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Coupling Reaction: The bromophenyl intermediate is then coupled with a naphthalene derivative through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as hydroxide (OH-) or amines (NH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylbenzene: Similar in structure but lacks the naphthalene ring.
1,4-Dihydro-1,4-epoxynaphthalene: Similar naphthalene ring system but without the bromophenyl group.
Uniqueness
1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene is unique due to the combination of the bromophenyl group and the naphthalene ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
114325-51-8 |
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Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C17H13BrO/c18-15-8-4-1-5-12(15)11-17-10-9-16(19-17)13-6-2-3-7-14(13)17/h1-10,16H,11H2 |
InChI Key |
WSGAEUJQAFRVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC23C=CC(O2)C4=CC=CC=C34)Br |
Origin of Product |
United States |
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